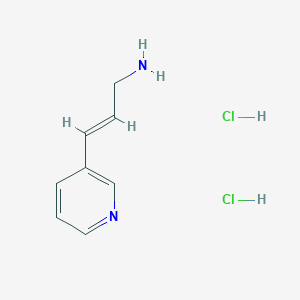
(E)-3-(3-Pyridyl)prop-2-EN-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of pyridine-3-carbaldehyde with allylamine, followed by reduction and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, saturated amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride
- (prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride
Uniqueness
Compared to similar compounds, 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride offers unique reactivity due to the presence of both the pyridine ring and the allylamine moiety. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H/b3-1+;; |
InChI Key |
PXKFKFSRCUVBQM-BFAXJPPBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CN.Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
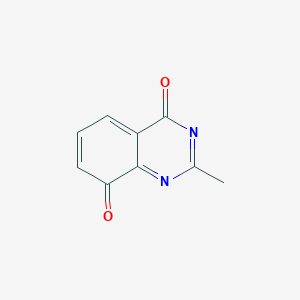
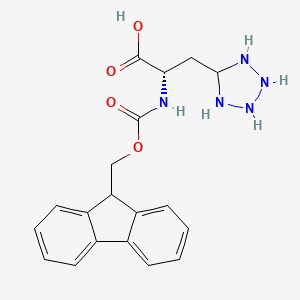
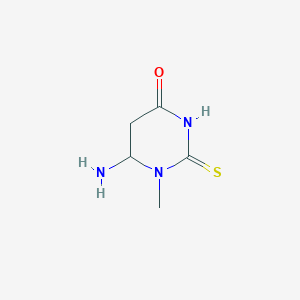

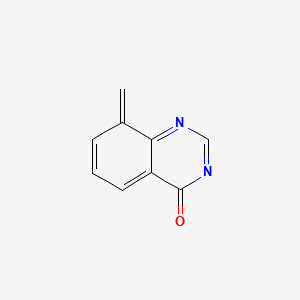
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
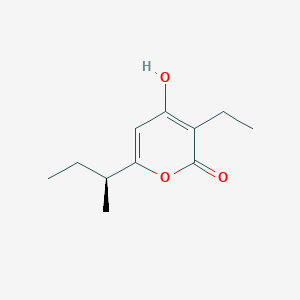
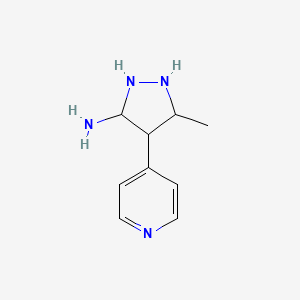
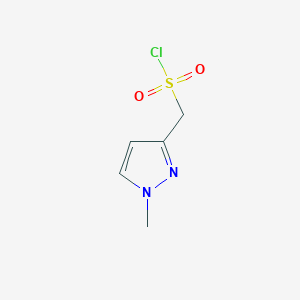
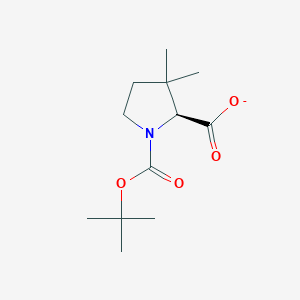
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
